9-methyl-2-(4-methylphenoxy)-3-{(Z)-[4-oxo-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
Description
Properties
Molecular Formula |
C28H23N3O3S2 |
|---|---|
Molecular Weight |
513.6 g/mol |
IUPAC Name |
(5Z)-5-[[9-methyl-2-(4-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H23N3O3S2/c1-18-10-12-21(13-11-18)34-25-22(26(32)30-15-6-7-19(2)24(30)29-25)17-23-27(33)31(28(35)36-23)16-14-20-8-4-3-5-9-20/h3-13,15,17H,14,16H2,1-2H3/b23-17- |
InChI Key |
AGWGVSCGLONYDG-QJOMJCCJSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)CCC5=CC=CC=C5 |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural and Functional Differences
Key Observations:
The 2-phenylethyl chain on the thiazolidinone ring (target compound) versus the 1-phenylethyl group in ’s analogue could lead to differences in steric hindrance and π-π interactions .
Thioxo-Thiazolidinone Moieties: All compounds share a 2-thioxo-4-oxo-thiazolidinone group, which is critical for hydrogen bonding with biological targets (e.g., kinases or inflammatory enzymes) . The (Z)-configuration of the exocyclic double bond in the target compound (confirmed via NOESY in analogous enamine systems ) ensures optimal spatial alignment for target engagement.
Synthetic Challenges: Yields for thiazolidinone-containing compounds are often low (e.g., 10% for compound 9a in ) due to steric constraints during cyclization . The target compound’s synthesis likely faces similar challenges.
Physicochemical and Spectral Comparisons
Table 2: Spectral Data and Physicochemical Properties
Insights:
- The target compound’s lipophilicity (logP > 3 predicted) aligns with analogues in Table 2, suggesting challenges in bioavailability without formulation aids.
- Thermal stability varies significantly: Decomposition temperatures correlate with conjugation extent (e.g., compound 9a decomposes earlier due to less rigid structure vs. ’s stable fused-ring system).
Q & A
Q. How can the Z-configuration of the thiazolidinone moiety be confirmed experimentally?
The Z-configuration is critical for stereochemical accuracy. Use X-ray crystallography to resolve the spatial arrangement of substituents around the double bond. For example, in similar compounds, single-crystal X-ray analysis confirmed stereochemistry with mean C–C bond deviations of 0.002 Å and R-factors <0.05 . Alternatively, NMR coupling constants (e.g., ) between adjacent protons on the double bond can indicate Z/E isomerism. Cross-validate with NOESY to detect spatial proximity of substituents .
Q. What purification methods are effective for isolating this compound after synthesis?
Use column chromatography with silica gel and a gradient of ethyl acetate/hexane (e.g., 3:7 to 1:1) to separate polar byproducts. For crystallization, ethanol-DMF mixtures (e.g., 8:2) yield high-purity crystals due to differential solubility of the product and impurities. Confirm purity via HPLC (>95% area under the curve) and mass spectrometry (e.g., ESI-MS for molecular ion detection) .
Q. How can researchers validate the compound’s structure post-synthesis?
Combine FT-IR to identify functional groups (e.g., C=O at ~1700 cm⁻¹, C=S at ~1250 cm⁻¹) with /C NMR for backbone assignment. For example, aromatic protons in the pyridopyrimidinone core resonate at δ 7.2–8.5 ppm, while methyl groups appear as singlets near δ 2.3–2.6 ppm. High-resolution mass spectrometry (HRMS) ensures molecular formula accuracy (e.g., [M+H]⁺ within 3 ppm error) .
Advanced Research Questions
Q. What computational methods predict tautomeric equilibria in the thiazolidinone-pyridopyrimidinone system?
Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to model tautomeric forms. Compare Gibbs free energies to identify the most stable tautomer. Solvent effects (e.g., DMSO) can be incorporated via polarizable continuum models (PCM) . Validate with experimental NMR shifts in deuterated solvents .
Q. How can contradictory bioactivity data in different assay systems be resolved?
Contradictions often arise from assay conditions (e.g., cell permeability vs. in vitro enzyme inhibition). Design counter-screens using orthogonal assays:
- Enzyme-based assays (e.g., IC₅₀ against recombinant targets).
- Cell-based assays (e.g., cytotoxicity in HEK293 or HepG2 cells).
- Membrane permeability studies (e.g., PAMPA or Caco-2 models). Cross-reference with molecular docking to assess binding mode consistency across systems .
Q. What synthetic strategies optimize regioselectivity in the pyridopyrimidinone ring formation?
Use microwave-assisted synthesis to enhance reaction control. For example, cyclocondensation at 120°C for 20 minutes under inert atmosphere reduces side reactions. Lewis acids (e.g., ZnCl₂) can direct regioselectivity by coordinating to electron-rich sites. Monitor intermediates via LC-MS to adjust stoichiometry dynamically .
Q. How do substituents on the phenyl group (e.g., 4-methylphenoxy) influence electronic properties?
Perform Hammett analysis by synthesizing analogs with substituents of varying σ values (e.g., -NO₂, -OCH₃). Measure UV-Vis spectra to correlate substituent effects with π→π* transitions. Cyclic voltammetry reveals redox potentials linked to electron-donating/withdrawing groups. Correlate findings with DFT-calculated HOMO/LUMO energies .
Contradiction Analysis and Experimental Design
Q. How to address discrepancies in reported biological activity between in vitro and in vivo models?
- Pharmacokinetic profiling : Measure plasma half-life, protein binding, and metabolic stability (e.g., microsomal assays).
- Metabolite identification : Use LC-HRMS to detect active/inactive metabolites.
- Dose-response alignment : Ensure in vivo dosing matches in vitro effective concentrations. Example: A trifluoromethyl analog showed poor in vivo efficacy due to rapid glucuronidation, resolved by modifying the substituent .
Q. What controls are essential to validate target engagement in mechanistic studies?
- Negative controls : Use structurally similar but inactive analogs (e.g., methyl-to-ethyl substitutions).
- Genetic controls : CRISPR knockouts of the target gene/protein.
- Competitive binding assays : Titrate with a known inhibitor (e.g., IC₅₀ shifts).
- Off-target screening : Profile against related enzymes (e.g., kinase panels) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
